molecular formula C21H13ClN4O3S B14965783 4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide

4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B14965783
M. Wt: 436.9 g/mol
InChI Key: XEIGKIGKYNSOLE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine carboxamide class, characterized by a fused thiophene-pyrimidine core. Key structural features include a diethylamino group at position 4, a methyl group at position 5, and a 5-methylisoxazol-3-yl amide substituent at position 6 .

Properties

Molecular Formula

C21H13ClN4O3S

Molecular Weight

436.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H13ClN4O3S/c22-14-6-8-15(9-7-14)26-20(27)18-16(10-11-30-18)25(21(26)28)12-17-23-19(24-29-17)13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

XEIGKIGKYNSOLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the oxadiazole moiety: This step involves the reaction of a hydrazide with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Final coupling: The final step involves coupling the oxadiazole derivative with the thienopyrimidine core using a suitable linker, such as a chloromethyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thienopyrimidine rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets.

Medicine

Medicinally, compounds like this one are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Preclinical studies might focus on its efficacy and safety profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific kinases or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The thieno[2,3-d]pyrimidine scaffold is highly modifiable, with substituents dictating pharmacological profiles. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity
Target Compound 4-(Diethylamino), 5-methyl, N-(5-methylisoxazol-3-yl) Isoxazole amide; diethylamino enhances lipophilicity Not explicitly reported in evidence
Org 41,841 4-(3-Methoxyphenyl), 2-(methylthio), N-(tert-butyl) Methoxyphenyl and methylthio groups LH receptor agonist
Org 43,553 4-(3-(2-Morpholinoacetamido)phenyl), 2-(methylthio), N-(tert-butyl) Morpholinoacetamido enhances solubility LH receptor agonist
Compound 2d 3-Amino, 2-(benzylthio), 5-methyl, N-(4-methylphenyl) Benzylthio and methylphenyl groups Antimicrobial (Proteus vulgaris, Pseudomonas aeruginosa)
5.2/5.3 5-methyl, N-(4-methyl/methoxybenzyl) Benzyl substituents with methyl/methoxy groups Structural analogs with confirmed NMR profiles

Key Observations :

  • Position 4: The diethylamino group in the target compound contrasts with methoxyphenyl (Org 41,841) or unsubstituted positions in other analogs. This group likely increases basicity and membrane permeability.
  • Position 2 : Methylthio (Org 41,841) or benzylthio (Compound 2d) substituents are absent in the target compound, which may reduce sulfur-mediated interactions.

Physicochemical Properties

highlights substituent effects on NMR spectra:

  • Methyl Groups: Resonate at ~2.26 ppm (e.g., 5.2), while methoxy groups appear at ~3.71 ppm (e.g., 5.3) . The target compound’s diethylamino group would likely show distinct splitting patterns in the 1–3 ppm range.
  • Solubility: Diethylamino and isoxazole groups may enhance water solubility compared to tert-butyl or benzyl analogs.

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